molecular formula C18H15ClN4O2 B2429149 (Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-75-3

(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2429149
CAS No.: 305355-75-3
M. Wt: 354.79
InChI Key: LPAJKNBBZRICPD-JAIQZWGSSA-N
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Description

(Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a chlorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

    Catalyst: Acetic acid.

    Reaction Conditions: Reflux for several hours.

The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production, such as continuous crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated that it can inhibit the growth of certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicinal chemistry, (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is being explored for its potential anti-inflammatory and anticancer properties. Preliminary research suggests that it may interfere with specific cellular pathways involved in inflammation and cancer cell proliferation.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in biological systems. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

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Properties

CAS No.

305355-75-3

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.79

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11-

InChI Key

LPAJKNBBZRICPD-JAIQZWGSSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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